Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine
Overview
Description
Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine is a chemical compound with the molecular formula C16H20N2 and a molecular weight of 240.35 g/mol. This compound is characterized by its unique structure, which includes an ethyl group attached to a phenyl ring, a pyridine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine typically involves multi-step organic reactions. One common approach is the reductive amination of 4-ethylbenzaldehyde with 3-pyridylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. This can be achieved using continuous flow reactors or batch reactors, depending on the scale and specific requirements of the production process. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.
Scientific Research Applications
Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.
Industry: this compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine can be compared with other similar compounds, such as:
N-ethyl-N-(4-ethylphenyl)amine: This compound differs in the substitution pattern on the phenyl ring.
N-(3-pyridinylmethyl)ethanamine: This compound lacks the ethyl group on the phenyl ring.
Ethyl(4-methylphenyl)amine: This compound has a methyl group instead of an ethyl group on the phenyl ring.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-ethylphenyl)-pyridin-3-ylmethyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-3-13-7-9-14(10-8-13)16(18-4-2)15-6-5-11-17-12-15/h5-12,16,18H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMPSJVIVDBKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CN=CC=C2)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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